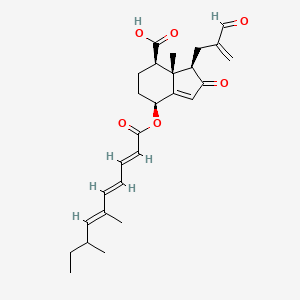

Murihexocin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

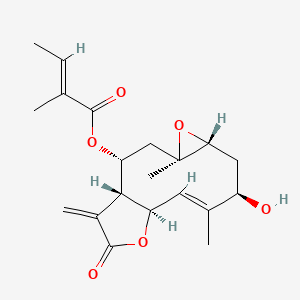

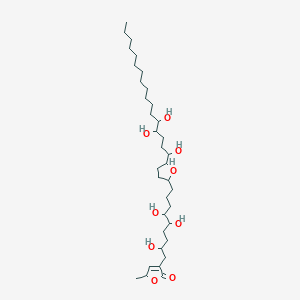

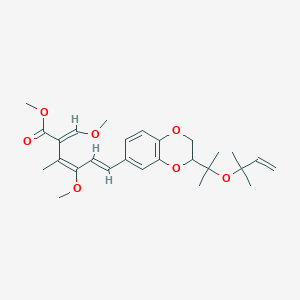

Muricoreacin belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Muricoreacin is considered to be a practically insoluble (in water) and relatively neutral molecule. Muricoreacin has been primarily detected in urine. Within the cell, muricoreacin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, muricoreacin can be found in fruits. This makes muricoreacin a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

Anticancer Properties

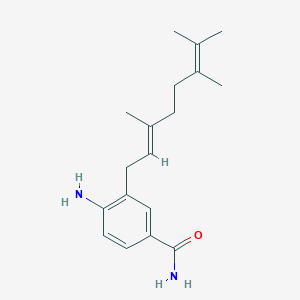

Murihexocin C, an Annonaceous acetogenin, has been identified for its significant cytotoxicities against human tumor cell lines. Notably, it exhibits selective effects on prostate adenocarcinoma (PC-3) and pancreatic carcinoma (PACA-2) cell lines (G. Kim et al., 1998). This suggests its potential as an effective compound in cancer therapy, especially targeting these specific cancer types.

Effects on Cell Cycle and Apoptosis

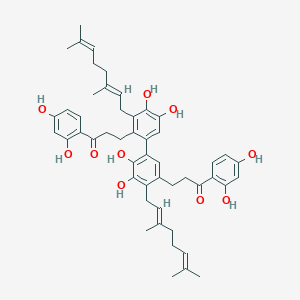

Murihexocin C, as part of the Annona muricata plant's properties, contributes to inducing G₁ cell cycle arrest and apoptosis in human colon cancer cells. The compound's influence on the mitochondrial pathway is a critical aspect of its anticancer mechanism. This property highlights its role in potentially treating colorectal cancer (Soheil Zorofchian Moghadamtousi et al., 2014).

Molecular Docking and Drug-Likeness Studies

Murihexocin C has been the subject of molecular docking studies, showing promise as an inhibitor against hypoxia-inducible factor 1 alpha (HIF-1α), a regulator implicated in various human cancers. Such in silico studies suggest its potential application as a model compound for further in vitro and in vivo studies in cancer research (S. I. Handayani et al., 2018).

Insecticidal Properties

Beyond its anticancer potential, murihexocin C, along with other annonaceous acetogenins, demonstrates toxic effects against the cotton pest Oncopeltus fasciatus. This showcases its potential application in pest control and agricultural sciences (Olga Alvarez Colom et al., 2008).

Propriétés

Nom du produit |

Murihexocin C |

|---|---|

Formule moléculaire |

C35H64O9 |

Poids moléculaire |

628.9 g/mol |

Nom IUPAC |

2-methyl-4-[2,5,6-trihydroxy-9-[5-(1,4,5-trihydroxyheptadecyl)oxolan-2-yl]nonyl]-2H-furan-5-one |

InChI |

InChI=1S/C35H64O9/c1-3-4-5-6-7-8-9-10-11-12-15-29(37)32(40)20-21-33(41)34-22-18-28(44-34)14-13-16-30(38)31(39)19-17-27(36)24-26-23-25(2)43-35(26)42/h23,25,27-34,36-41H,3-22,24H2,1-2H3 |

Clé InChI |

VYEJYURNQIJVJU-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCC(C(CCC(C1CCC(O1)CCCC(C(CCC(CC2=CC(OC2=O)C)O)O)O)O)O)O |

Synonymes |

murihexocin C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(Aminomethyl)-6-(2,2-Dimethylpropyl)-2-Ethyl-4-(4-Methylphenyl)pyridin-3-Yl]acetic Acid](/img/structure/B1249435.png)

![(3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B1249447.png)